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molecular formula C14H16N2O B8462495 1,2,3,4-Tetrahydro-9-(methylamino)-1-acridinol CAS No. 104675-32-3

1,2,3,4-Tetrahydro-9-(methylamino)-1-acridinol

Cat. No. B8462495
M. Wt: 228.29 g/mol
InChI Key: WETURUQUTKXZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754050

Procedure details

In 50 ml of dry tetrahydrofuran was dissolved 8.00 g of 3,4-dihydro-9-(methylamino)acridin-1(2H)-one. The mechanically stirred solution was cooled to -10° C. under N2 and 32 ml (1 eq) of 1.1M LiAlH4 solution in ether was added over 5 minutes. The stirring was continued for 45 minutes after the addition, during which the reaction went to completion. The excess LiAlH4 was neutralized with 1 ml of saturated NH4Cl and the resulting salts dissolved in 30% potassium hydroxide solution. The tetrahydrofuran solution was separated and evaporated to an oil which solidified upon trituration with 1:1 dichloromethane/hexanes. The solid was recrystallized from 10:1 hexanes/tetrahydrofuran to yield 5.89 g (73%) of a solid, melting point 160°-161° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
3,4-dihydro-9-(methylamino)acridin-1(2H)-one
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-]>O1CCCC1.CCOCC.[OH-].[K+]>[CH3:1][NH:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[CH:15]([OH:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2.3.4.5.6,7.8,11.12|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
3,4-dihydro-9-(methylamino)acridin-1(2H)-one
Quantity
8 g
Type
reactant
Smiles
CNC=1C2=CC=CC=C2N=C2CCCC(C12)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution was separated
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 10:1 hexanes/tetrahydrofuran

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CNC=1C2=CC=CC=C2N=C2CCCC(C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.89 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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